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Compound of Interest

6-(2-Fluorophenyl)-2-
Compound Name:

hydroxypyridine
CAS No.: 1121639-84-6
Cat. No.: B6341874

Get Quote

Executive Summary

6-(2-Fluorophenyl)-2-hydroxypyridine (CAS: 132407-65-9) is a biaryl heterocyclic compound
characterized by a pyridine ring substituted at the 2-position with a hydroxyl group and at the 6-
position with an ortho-fluorinated phenyl ring.[1][2] This molecule serves as a versatile
pharmacophore in drug discovery (kinase inhibitors) and a ligand precursor in organometallic
chemistry (OLED emitters).[1] Its utility is defined by two core properties: the lactam-lactim
tautomerism of the 2-hydroxypyridine moiety and the conformational control exerted by the
ortho-fluorine atom.[1]

Structural & Electronic Analysis
Identity & Physicochemical Profile[3][4]
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Property Value /| Description

CAS Number 132407-65-9
6-(2-Fluorophenyl)pyridin-2(1H)-one (Tautomer-

IUPAC Name de(pendent)p YOPy () (

Molecular Formula C11HsFNO

Molecular Weight 189.19 g/mol

SMILES Fclcccecl-c2ccec(O)n2

LogP (Predicted)

~2.3 (Moderate Lipophilicity)

pKa (Acidic)

~8.5 - 9.0 (OH/NH deprotonation)

H-Bond Donors

1 (NH in pyridone form)

H-Bond Acceptors

2 (C=0, F)

Tautomeric Equilibrium

The compound exists in a dynamic equilibrium between the 2-hydroxypyridine (lactim) and 2-

pyridone (lactam) forms.[1]

¢ Solid State & Polar Solvents: The 2-pyridone form predominates due to intermolecular

hydrogen bonding (dimerization) and high dipole stabilization.[1]

¢ Gas Phase & Non-Polar Solvents: The 2-hydroxypyridine form is favored due to aromaticity

retention in the pyridine ring.[1]

» Biological Relevance: In protein binding pockets, the specific tautomer is selected based on

the complementary H-bond donor/acceptor environment.[1]

The Ortho-Fluorine Effect

The fluorine atom at the ortho position of the phenyl ring (C2') introduces significant steric and

electronic effects:
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» Conformational Twist: Steric repulsion between the fluorine atom and the pyridine nitrogen
(or C5-H) prevents coplanarity of the two rings.[1] This non-planar "twisted" conformation
improves solubility and selectivity in binding pockets by restricting rotational freedom
(atropisomerism potential).[1]

o Metabolic Stability: The C-F bond blocks the metabolically vulnerable ortho-position from
oxidative metabolism (e.g., by CYP450 enzymes), extending the compound's half-life.[1]

Proton Transfer
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Figure 1: Tautomeric equilibrium between lactim and lactam forms, heavily influenced by
solvent polarity.

Synthetic Pathways[9][10]

The most robust synthesis utilizes a Suzuki-Miyaura Cross-Coupling strategy.[1] This modular
approach allows for the late-stage introduction of the fluorinated aryl group.[1]

Retrosynthetic Analysis

e Disconnection: C6—C1' bond (Biaryl bond).[1]

 Building Blocks: 6-Halo-2-hydroxypyridine (electrophile) + 2-Fluorophenylboronic acid
(nucleophile).[1]

Optimized Protocol (Suzuki Coupling)

Reaction: 6-Chloro-2-hydroxypyridine + 2-Fluorophenylboronic acid - 6-(2-Fluorophenyl)-2-
hydroxypyridine[1]

Reagents & Conditions:

e Catalyst: Pd(PPhs)a (5 mol%) or Pd(dppf)Clz.[1]
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Temperature: 90-100°C (Reflux).[1]

Time: 12—-16 hours.[1][3]

Solvent: 1,4-Dioxane/Water (4:1 v/v).

Base: K2COs (2.0 equiv) or Na2COs.[1]

[1]

(Electrophile)

6-Chloro-2-hydroxypyridine 2-Fluorophenylboronic Acid

(Nucleophile)

NS

Solvent: Dioxane/H20

Step 1: Mixing

Base: K2CO3

:

Step 2: Catalysis
Pd(PPh3)4 (5 mol%)

:

Step 3: Heating
Reflux (100°C), 12h

:

Step 4: Workup
Acidification (pH 5-6)
Extraction (EtOAc)

6-(2-Flu

Target:
orophenyl)-2-hydroxypyridine

Click to download full resolution via product page

Figure 2: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target scaffold.

Applications & Utility
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Medicinal Chemistry (Bioisostere)

The 2-pyridone motif is a classic bioisostere for the amide bond (-CONH-).[1]

» Kinase Inhibitors: The donor-acceptor (D-A) hydrogen bonding pattern of the pyridone ring
mimics the hinge-binding motif of ATP.[1]

» p38 MAP Kinase: Analogues of this scaffold have shown efficacy by binding to the ATP-
binding pocket, where the ortho-fluorine induces a twist that fits the hydrophobic
"gatekeeper"” region.[1]

Materials Science (OLEDS)

o Ligand Precursor: This molecule is a precursor to cyclometalated Iridium(lll) complexes (e.g.,
Ir(ppy)s derivatives).[1]

o Mechanism: Deprotonation of the hydroxyl group and C-H activation of the phenyl ring allows
coordination to Iridium.[1]

e Fluorine Impact: The fluorine substituent lowers the HOMO/LUMO energy levels, typically
resulting in a blue-shift in emission color compared to non-fluorinated analogues, desirable
for blue/green OLED emitters.

Detailed Experimental Protocol
Protocol: Synthesis of 6-(2-Fluorophenyl)-2-
hydroxypyridine[1][2]

Safety Note:Palladium catalysts are toxic.[1] Boronic acids may be irritants.[1] Perform all
reactions in a fume hood.

e Preparation: In a 100 mL round-bottom flask, dissolve 6-chloro-2-hydroxypyridine (1.30 g, 10
mmol) and 2-fluorophenylboronic acid (1.68 g, 12 mmol) in a mixture of 1,4-dioxane (40 mL)
and distilled water (10 mL).

o Activation: Add Potassium Carbonate (K2COs) (2.76 g, 20 mmol). Degas the solution by
bubbling nitrogen gas for 10 minutes to remove dissolved oxygen (critical for Pd catalyst
longevity).[1]
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o Catalysis: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4) (0.58 g, 0.5 mmol).[1]

o Reaction: Fit the flask with a reflux condenser and heat to 100°C under a nitrogen
atmosphere. Stir vigorously for 12—16 hours. Monitor reaction progress by TLC (SiOz, 50%
EtOAc/Hexane).

o Workup:
o Cool the mixture to room temperature.

o Acidify carefully with 1M HCI to pH ~5-6 (this ensures the product is in the neutral
pyridone form rather than the potassium salt).[1]

o Extract with Ethyl Acetate (3 x 50 mL).[1]

o Wash combined organic layers with brine, dry over anhydrous MgSQOa4, and concentrate in

vacuo.
« Purification: Purify the crude residue via flash column chromatography (Silica Gel).
o Eluent: Gradient of 0% to 10% Methanol in Dichloromethane (DCM).[1]
o Yield: Expect 65-80% as an off-white solid.[1]
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o OLED Applications: Beilstein Journals. Synthesis of 2,6-diarylpyridines for optoelectronics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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